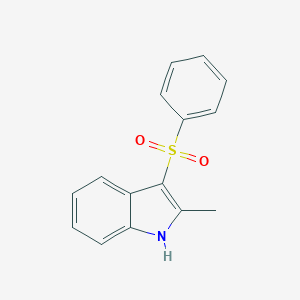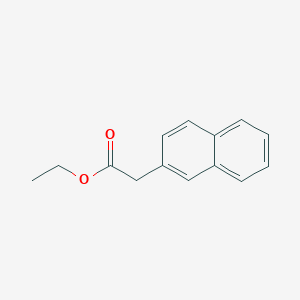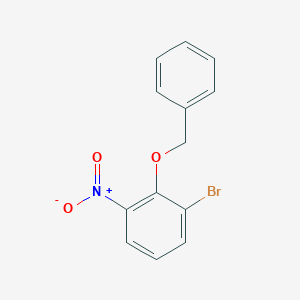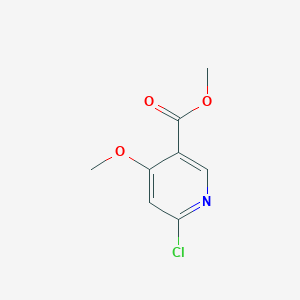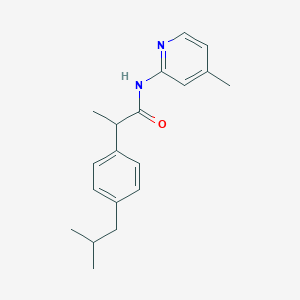
2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide, also known as A-836,339, is a synthetic compound that acts as a selective cannabinoid receptor type 2 (CB2) agonist. It was first synthesized by Abbott Laboratories in 2006 and has since then been studied for its potential therapeutic applications.
作用機序
2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide acts as a selective CB2 receptor agonist, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune responses. Activation of CB2 receptors by 2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production, resulting in a reduction in inflammation and pain.
生化学的および生理学的効果
2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide has been shown to exhibit a range of biochemical and physiological effects in various animal models. It has been shown to reduce inflammation and pain in models of arthritis, neuropathic pain, and inflammatory bowel disease. It has also been shown to protect against neurodegeneration in models of Parkinson's disease and traumatic brain injury.
実験室実験の利点と制限
One of the main advantages of 2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide is its selectivity for CB2 receptors, which reduces the risk of off-target effects. However, its limited solubility in water can make it difficult to administer in some experimental settings. Additionally, its potency and efficacy can vary depending on the experimental model and the dose used.
将来の方向性
There are several potential future directions for research on 2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide. One area of interest is the development of more potent and selective CB2 receptor agonists for therapeutic use. Another area of interest is the investigation of the potential of 2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide in the treatment of other conditions such as cancer and metabolic disorders. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide and to optimize its dosing and administration in clinical settings.
合成法
The synthesis of 2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide involves the reaction of 4-isobutylacetophenone with 4-methyl-2-pyridinecarboxaldehyde in the presence of sodium borohydride. The resulting product is then purified through column chromatography to obtain the final compound.
科学的研究の応用
2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of conditions such as chronic pain, neurodegenerative diseases, and autoimmune disorders.
特性
CAS番号 |
73826-19-4 |
|---|---|
製品名 |
2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide |
分子式 |
C19H24N2O |
分子量 |
296.4 g/mol |
IUPAC名 |
2-[4-(2-methylpropyl)phenyl]-N-(4-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C19H24N2O/c1-13(2)11-16-5-7-17(8-6-16)15(4)19(22)21-18-12-14(3)9-10-20-18/h5-10,12-13,15H,11H2,1-4H3,(H,20,21,22) |
InChIキー |
DYHYPBHKVBYHCI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
正規SMILES |
CC1=CC(=NC=C1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B183160.png)
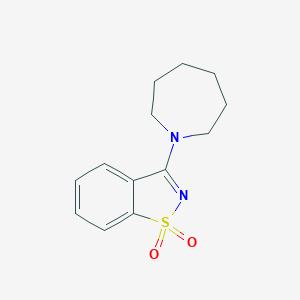
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B183163.png)
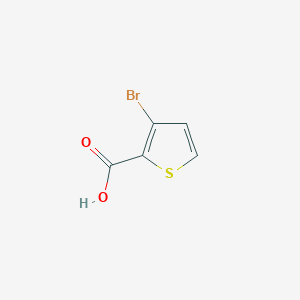
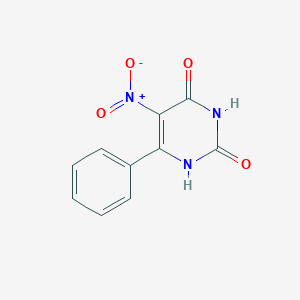
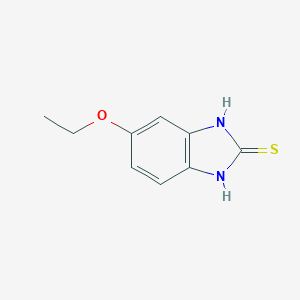
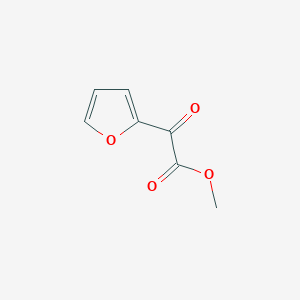
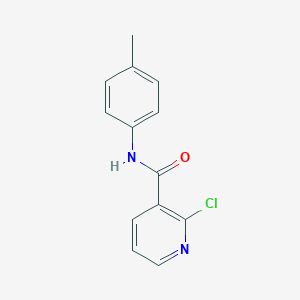
![1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183178.png)
